![molecular formula C11H19N3 B13259704 (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13259704.png)
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine is a compound that features both a cyclopropyl group and an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the reaction of cyclopropyl ethylamine with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while reduction may lead to the formation of amines.
Scientific Research Applications
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of pH-sensitive polymers and other materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine can be compared with other imidazole-containing compounds such as:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-(1H-Imidazol-1-yl)propylamine: Another related compound that also lacks the cyclopropyl group, making it less sterically hindered.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can influence its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(11-3-4-11)13-5-2-7-14-8-6-12-9-14/h6,8-11,13H,2-5,7H2,1H3 |
InChI Key |
CVLHUSIINZQPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)
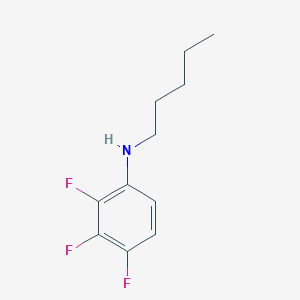

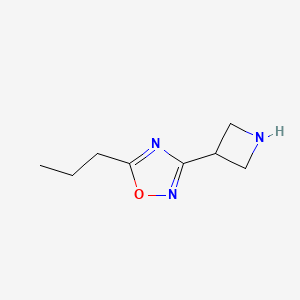
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
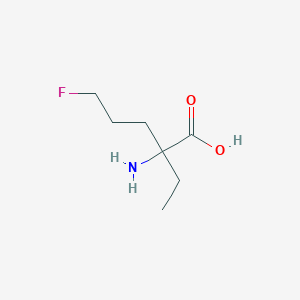


![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)
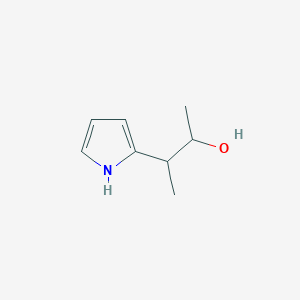
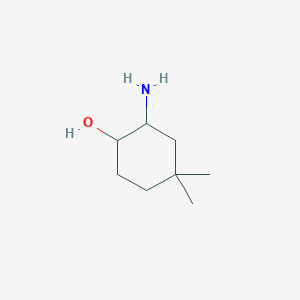
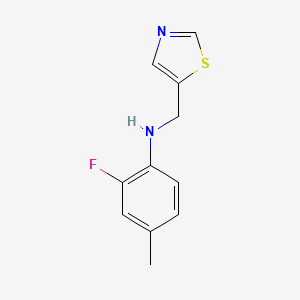

![(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13259696.png)
